2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid
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Overview
Description
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid is a complex organic compound that features both an oxazole ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by acylation to introduce the butanoic acid group. Reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole rings.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds .
Scientific Research Applications
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and pathways involved in various biological processes. The butanoic acid moiety may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]propanoic acid
- 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]pentanoic acid
Comparison: Compared to similar compounds, 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid is unique due to its specific combination of the oxazole ring and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-11(4-2,10(15)16)7-12-9(14)8-5-6-17-13-8/h5-6H,3-4,7H2,1-2H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIJVCGGDXXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=NOC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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